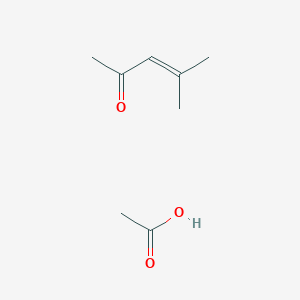![molecular formula C9H15O7P B14586889 Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate CAS No. 61203-68-7](/img/structure/B14586889.png)
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a dimethoxyphosphoryl group attached to a butanedioate backbone. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate can be achieved through a multi-step process. One common method involves the reaction of dimethyl acetylenedicarboxylate with trimethyl phosphite in the presence of a catalyst . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings to achieve high production efficiency .
化学反应分析
Types of Reactions
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine oxide derivatives.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have significant applications in organic synthesis and material science .
科学研究应用
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of phosphonate esters.
Biology: The compound is studied for its potential biological activities, including antiviral and antiproliferative properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities and influence cellular signaling pathways. Its effects are mediated through the formation of reactive intermediates that interact with specific biomolecules .
相似化合物的比较
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the butanedioate backbone.
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate: Contains a similar dimethoxyphosphoryl group but differs in the overall molecular structure.
Uniqueness
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
61203-68-7 |
|---|---|
分子式 |
C9H15O7P |
分子量 |
266.18 g/mol |
IUPAC 名称 |
dimethyl 2-(dimethoxyphosphorylmethylidene)butanedioate |
InChI |
InChI=1S/C9H15O7P/c1-13-8(10)5-7(9(11)14-2)6-17(12,15-3)16-4/h6H,5H2,1-4H3 |
InChI 键 |
XEXZVRVSVXYQPP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(=CP(=O)(OC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



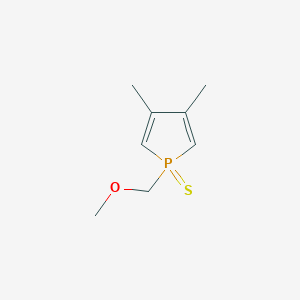
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
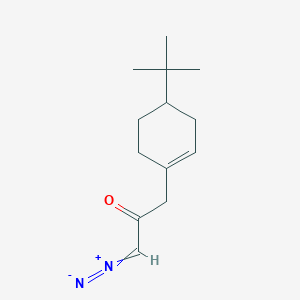

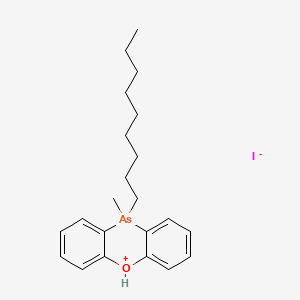
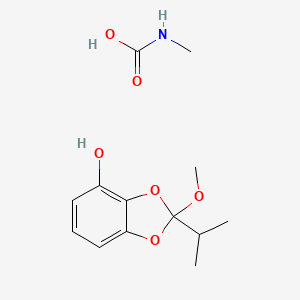
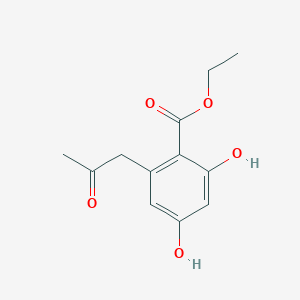
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
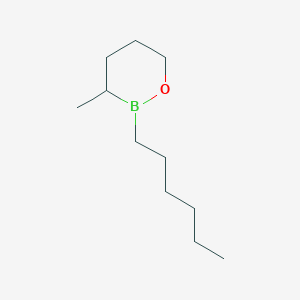
![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)


